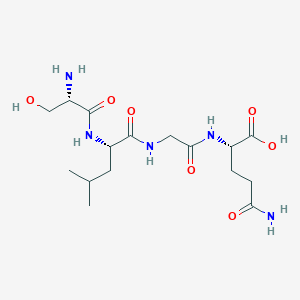
L-Seryl-L-leucylglycyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-leucylglycyl-L-glutamine is a peptide compound composed of the amino acids L-serine, L-leucine, glycine, and L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for glycine and L-glutamine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of the amino acid side chains, particularly the hydroxyl group of L-serine.
Deamidation: Conversion of the amide group in L-glutamine to a carboxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Deamidation: Enzymatic deamidation using glutaminases.
Major Products Formed
Hydrolysis: L-serine, L-leucine, glycine, and L-glutamine.
Oxidation: Oxidized forms of the amino acids, such as serine hydroxylamine.
Deamidation: Glutamic acid from the deamidation of L-glutamine.
Scientific Research Applications
L-Seryl-L-leucylglycyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Used in the production of bioactive peptides for pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of L-Seryl-L-leucylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering signaling pathways that promote cell growth and differentiation. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine, L-histidyl-L-glutaminyl-L-seryl-L-leucylglycyl-L-threonyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Glutamine, L-leucyl-L-serylglycylglycyl: A shorter peptide with similar amino acids but lacking L-serine.
Uniqueness
L-Seryl-L-leucylglycyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-serine, L-leucine, glycine, and L-glutamine allows for specific interactions with biological molecules and pathways, making it valuable for targeted research and therapeutic uses.
Properties
CAS No. |
798540-25-7 |
|---|---|
Molecular Formula |
C16H29N5O7 |
Molecular Weight |
403.43 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H29N5O7/c1-8(2)5-11(21-14(25)9(17)7-22)15(26)19-6-13(24)20-10(16(27)28)3-4-12(18)23/h8-11,22H,3-7,17H2,1-2H3,(H2,18,23)(H,19,26)(H,20,24)(H,21,25)(H,27,28)/t9-,10-,11-/m0/s1 |
InChI Key |
HPDOPPZEOMASJW-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
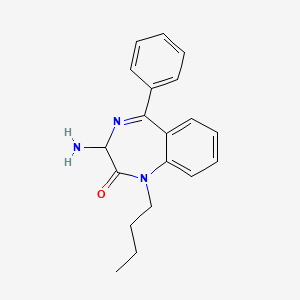
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
phosphanium bromide](/img/structure/B12528337.png)
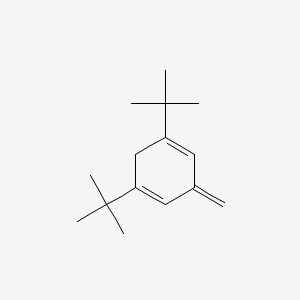
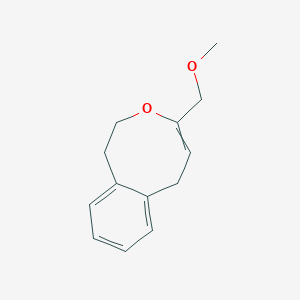
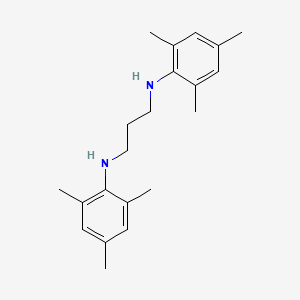
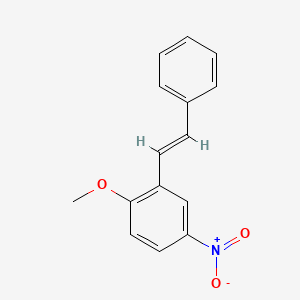
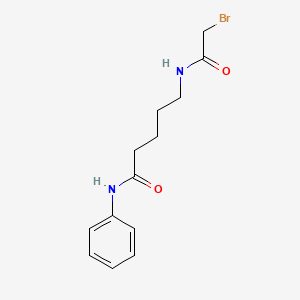
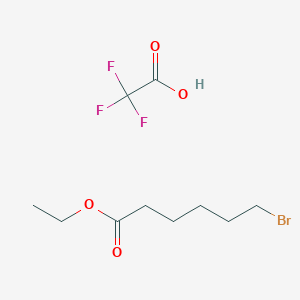
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
